1-Morpholino-2-(2-pyridinyl)-1-ethanethione
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Overview
Description
1-Morpholino-2-(2-pyridinyl)-1-ethanethione is a chemical compound that features a morpholine ring, a pyridine ring, and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Morpholino-2-(2-pyridinyl)-1-ethanethione typically involves the reaction of morpholine with 2-pyridinecarboxaldehyde in the presence of a thionating agent. Common thionating agents include Lawesson’s reagent or phosphorus pentasulfide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Morpholino-2-(2-pyridinyl)-1-ethanethione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The morpholine or pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides, acyl chlorides, and organometallic reagents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted morpholine or pyridine derivatives.
Scientific Research Applications
1-Morpholino-2-(2-pyridinyl)-1-ethanethione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Morpholino-2-(2-pyridinyl)-1-ethanethione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The thione group may participate in redox reactions, while the morpholine and pyridine rings can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate signaling pathways and biochemical processes, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Morpholino-2-(2-pyridinyl)-1-ethanone: Similar structure but with a carbonyl group instead of a thione group.
1-Morpholino-2-(2-pyridinyl)-1-ethanol: Contains a hydroxyl group instead of a thione group.
1-Morpholino-2-(2-pyridinyl)-1-ethanamine: Features an amine group instead of a thione group.
Uniqueness
1-Morpholino-2-(2-pyridinyl)-1-ethanethione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thione group can engage in unique redox and coordination chemistry, making this compound valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-morpholin-4-yl-2-pyridin-2-ylethanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c15-11(13-5-7-14-8-6-13)9-10-3-1-2-4-12-10/h1-4H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZGHIDXAVUHFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)CC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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